1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester
Overview
Description
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester is an organic compound with a unique structure that includes a pyrrolidine ring, an allyl group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester typically involves the reaction of pyrrolidine derivatives with allyl halides and tert-butyl esters. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of allyl bromide to introduce the allyl group. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation and subsequent substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester involves its reactivity due to the presence of the allyl group and the ester functionality. The allyl group can undergo various transformations, such as oxidation and substitution, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the electronic properties of the pyrrolidine ring, which can stabilize intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-2-acetylpyrrolidine-1-carboxylate: Similar structure but with an acetyl group instead of an allyl group.
tert-Butyl 2-vinylpyrrolidine-1-carboxylate: Contains a vinyl group instead of an allyl group.
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester is unique due to the presence of the allyl group, which imparts distinct reactivity compared to similar compounds with different substituents. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
REHOBPXCTRHRJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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